1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the dihydrochromeno[2,3-c]pyrrole-3,9-dione family. It is characterized by a fused chromene-pyrrole core substituted at position 1 with a 3-bromophenyl group and at position 2 with a furan-2-ylmethyl moiety. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 3-bromobenzaldehyde, and furfurylamine under mild conditions . The methodology allows for high functional group tolerance, enabling rapid library diversification.
Properties
Molecular Formula |
C22H14BrNO4 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14BrNO4/c23-14-6-3-5-13(11-14)19-18-20(25)16-8-1-2-9-17(16)28-21(18)22(26)24(19)12-15-7-4-10-27-15/h1-11,19H,12H2 |
InChI Key |
QGFFEGHKRRHRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Br)CC5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C24H18BrN2O4
- Molecular Weight : 464.3 g/mol
- IUPAC Name : 1-(3-bromophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Structural Features
The compound features a chromeno-pyrrole framework, which is known for its diverse biological activities. The presence of the bromophenyl and furan groups contributes to its chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific antimicrobial activity of 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has yet to be extensively documented; however, its structural analogs suggest potential efficacy.
Anti-inflammatory Activity
Compounds similar to 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) . This suggests that the compound may also possess anti-inflammatory properties worth investigating.
Antiproliferative Effects
The antiproliferative activity of related pyrrole compounds has been studied extensively. For example, derivatives showed a significant reduction in PBMC proliferation when stimulated with anti-CD3 antibodies . The inhibition rates varied with concentration; higher doses resulted in greater inhibition. This raises the possibility that 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may similarly affect cell proliferation.
Interaction with Biological Targets
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The presence of halogen (bromine) and heterocyclic moieties (furan) can enhance binding affinity to biological targets. For instance:
- Bromine : May increase lipophilicity and facilitate membrane permeability.
- Furan : Known for its ability to participate in electrophilic aromatic substitution reactions.
Cytotoxicity Studies
Toxicity assessments indicate that while many derivatives do not induce apoptosis or necrosis at low concentrations (10 µg/mL), higher concentrations (100 µg/mL) may lead to reduced cell viability . This highlights the importance of dose optimization in therapeutic applications.
Study on Related Compounds
In a study examining a series of pyrrole derivatives, it was found that certain structural modifications significantly enhanced anti-inflammatory and antimicrobial activities . These findings suggest that similar modifications could be applied to 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to improve its pharmacological profile.
Synthesis and Evaluation
Recent research has focused on synthesizing libraries of chromeno-pyrrole compounds using multicomponent reactions. These studies aim to develop compounds with diverse substituents to evaluate their biological activities systematically . Such approaches could lead to the discovery of more potent derivatives based on the core structure of 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold permits extensive structural diversification at positions 1 (aryl) and 2 (alkyl/heteroalkyl). Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity : The target compound’s bromophenyl and furyl groups confer moderate logP (~3.5), balancing solubility and membrane penetration. In contrast, AV-C’s thiadiazole ring increases polarity (logP ~2.8) .
- Thermal Stability: Melting points for dihydrochromeno[2,3-c]pyrrole derivatives range widely (235–279°C), with halogenated analogs (e.g., ) showing higher thermal stability due to stronger intermolecular forces.
Preparation Methods
Core Reaction Mechanism
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is typically synthesized via a one-pot multicomponent reaction (MCR) involving:
The reaction proceeds through sequential condensation, cyclization, and dehydration steps. Acidic conditions (e.g., acetic acid) catalyze the final dehydration, forming the fused pyrrole ring.
Table 1: Optimization of Multicomponent Reaction Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Ethanol | 40 | Acetic acid | 74 | |
| Toluene | 90 | Pyridine | 65 | |
| Methanol | RT | p-TsOH | 58 |
Key findings:
-
Ethanol with acetic acid achieves the highest yield (74%) due to enhanced protonation of intermediates.
-
Elevated temperatures in toluene improve cyclization but require stoichiometric base additives.
Condensation and Cyclization Pathways
Maleic Anhydride Derivative Condensation
Alternative routes employ maleic anhydride derivatives condensed with:
-
Furfuryl bromide for side-chain functionalization.
This method requires anhydrous conditions and Lewis acid catalysts (e.g., ZnCl₂) to suppress side reactions. Yields range from 45–68%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).
Ring-Opening and Refunctionalization
Post-condensation modifications include:
-
Halogen exchange to replace chloride with bromide using NaBr/acetone.
-
Furan methylation via Grignard reagents (e.g., CH₃MgBr) to adjust solubility.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize scalability using:
Table 2: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 68 | 82 |
| Purity (%) | 92 | 97 |
| Reaction Time (h) | 6 | 0.5 |
Solvent Recovery Systems
Green chemistry principles are integrated through:
Challenges and Solutions
Byproduct Formation
Common byproducts include:
-
Unsubstituted chromeno-pyrroles due to incomplete furfurylamine coupling.
Mitigation strategies:
Q & A
Basic: What are the most effective synthetic routes for 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Methodological Answer:
The compound can be synthesized via multicomponent reactions (MCRs) involving 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives, aryl aldehydes, and primary amines. A typical protocol includes:
- Step 1: Condensation of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with 3-bromobenzaldehyde under acidic conditions to form the chromene backbone.
- Step 2: Introduction of the furan-2-ylmethyl group via nucleophilic substitution or alkylation, often using furfurylamine derivatives.
- Optimization: Reaction yields improve with solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C). Catalysts like p-toluenesulfonic acid (PTSA) enhance cyclization efficiency .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
Methodological Answer:
Discrepancies in structural data may arise from dynamic conformational changes or crystal packing effects. To resolve this:
- Cross-Validation: Combine -NMR, -NMR, and 2D-COSY to identify proton-proton coupling and confirm substituent positions.
- X-Ray Crystallography: Use single-crystal diffraction to resolve ambiguities in stereochemistry, particularly for the dihydrochromeno-pyrrole ring system.
- DFT Calculations: Perform density functional theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-MS: Quantify purity (>95%) and detect trace byproducts (e.g., unreacted intermediates).
- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring mass loss under controlled heating (e.g., 25–300°C at 10°C/min).
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and amorphous/crystalline content .
Advanced: How can reaction conditions be optimized to improve yield while minimizing side-product formation?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for better solubility of bromophenyl intermediates.
- Stoichiometric Adjustments: Vary equivalents of hydrazine hydrate (3–7 eq.) to control ring-closure efficiency. Excess reagent may reduce unwanted dimerization.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% via controlled dielectric heating .
Basic: What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values.
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorescence-quenched substrates.
- Antiviral Activity: Test in Zika or Dengue virus models via plaque reduction assays, as structurally related chromeno-pyrroles show TRIF pathway agonism .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (Cl, F) or electron-donating groups (OMe, NH) on the bromophenyl ring to modulate electronic effects.
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins like TRIF or viral proteases.
- Data-Driven SAR: Apply principal component analysis (PCA) to correlate substituent properties (Hammett constants, logP) with bioactivity data .
Basic: What computational tools are recommended for modeling this compound’s electronic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent interactions and conformational flexibility in water or lipid bilayers (GROMACS/AMBER).
- Quantum Chemistry: Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps using Gaussian09 at the B3LYP/6-31G* level.
- ADMET Prediction: Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Advanced: How can contradictory bioactivity results between cell-based and enzyme assays be addressed?
Methodological Answer:
- Mechanistic Profiling: Perform RNA-seq or phosphoproteomics to identify off-target pathways in cell-based models.
- Permeability Testing: Use Caco-2 monolayers or PAMPA assays to assess cellular uptake limitations.
- Metabolite Identification: Conduct LC-MS/MS to detect intracellular degradation products that may inhibit enzyme activity .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification.
- Reagent Compatibility: Substitute hygroscopic or air-sensitive reagents (e.g., NaH) with stable alternatives (e.g., KCO).
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .
Advanced: How can machine learning (ML) enhance the design of novel analogs with improved properties?
Methodological Answer:
- Dataset Curation: Compile structural (SMILES), synthetic (yield, conditions), and bioactivity data into a unified database.
- Model Training: Use graph neural networks (GNNs) or random forest algorithms to predict synthetic feasibility and bioactivity.
- Generative Chemistry: Employ reinforcement learning (e.g., REINVENT) to propose novel analogs with optimized logP, solubility, and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
